molecular formula C9H10FN5O4 B14640451 5'-Azido-2',5'-dideoxy-5-fluorouridine CAS No. 56512-25-5

5'-Azido-2',5'-dideoxy-5-fluorouridine

Cat. No.: B14640451
CAS No.: 56512-25-5
M. Wt: 271.21 g/mol
InChI Key: GAWTWVNSTCYFSD-RRKCRQDMSA-N
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Description

5’-Azido-2’,5’-dideoxy-5-fluorouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is also utilized as a click chemistry reagent due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Preparation Methods

The synthesis of 5’-Azido-2’,5’-dideoxy-5-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursor. The azide group is introduced through nucleophilic substitution reactions, typically using sodium azide. The fluorine atom is incorporated via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

5’-Azido-2’,5’-dideoxy-5-fluorouridine undergoes various chemical reactions, including:

Scientific Research Applications

5’-Azido-2’,5’-dideoxy-5-fluorouridine has several scientific research applications:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in studies involving nucleoside analogs to understand DNA synthesis and repair mechanisms.

    Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5’-Azido-2’,5’-dideoxy-5-fluorouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The azide group allows for its use in click chemistry, facilitating the formation of stable triazole linkages with alkyne-containing molecules. This compound targets DNA synthesis pathways and induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

5’-Azido-2’,5’-dideoxy-5-fluorouridine is unique due to its combination of an azide group and a fluorine atom, which allows for both click chemistry applications and antitumor activity. Similar compounds include:

Properties

CAS No.

56512-25-5

Molecular Formula

C9H10FN5O4

Molecular Weight

271.21 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1

InChI Key

GAWTWVNSTCYFSD-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O

Origin of Product

United States

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